![molecular formula C14H15NO2 B2938843 6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione CAS No. 1801983-04-9](/img/structure/B2938843.png)
6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione” is a chemical compound with the CAS Number: 1801983-04-9 . It has a molecular weight of 229.28 . The IUPAC name for this compound is (1R,5R)-6-benzyl-6-azabicyclo[3.2.1]octane-2,7-dione .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been a topic of interest in the field of organic chemistry . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . Research has been directed towards the preparation of this basic structure in a stereoselective manner .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H15NO2/c16-13-7-6-11-8-12(13)14(17)15(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .科学的研究の応用
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, such as those containing triazine scaffolds, are pivotal in medicinal chemistry due to their wide spectrum of biological activities. These compounds have been synthesized and evaluated across different models, showing promising antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory activities among others. The versatility of heterocyclic compounds underscores the potential of specific structures like "6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione" in drug development and therapeutic applications (Verma, Sinha, & Bansal, 2019).
Catalytic Oxidation in Chemical Industry
The selective catalytic oxidation of cyclohexene demonstrates the importance of controlled chemical reactions in producing various industrially relevant intermediates. Such processes are essential in the chemical industry for the synthesis of products with different oxidation states and functional groups, highlighting the significance of precise and controllable chemical reactions in manufacturing and materials science (Cao et al., 2018).
Transition-Metal Phosphors in OLEDs
The systematic preparation of transition-metal-based phosphors for applications in organic light emitting diodes (OLEDs) involves the use of cyclometalating chelates. This area of research is crucial for the development of high-performance lighting and display technologies, where the tunability of emission wavelengths and the efficiency of light emission are key factors. The exploration of cyclometalating ligands and their complexes with metals like Ru, Os, Ir, and Pt for creating highly emissive phosphors is an area where compounds with specific structural features play a critical role (Chi & Chou, 2010).
Environmental Monitoring of Aromatic Hydrocarbons
The study of polycyclic aromatic hydrocarbons (PAHs) and monoaromatic hydrocarbons (BTX) in the environment is crucial for understanding the impact of these compounds on air quality and human health. Research in this field involves monitoring the levels of these chemicals in various environments and assessing their sources and effects. This area highlights the importance of environmental science and analytical chemistry in addressing pollution and its impacts (Fernandes et al., 2002).
Safety and Hazards
将来の方向性
The future directions for the research on “6-Benzyl-6-azabicyclo[3.2.1]octane-2,7-dione” and similar compounds could involve further exploration of their synthesis, especially in a stereoselective manner . Additionally, more research could be conducted to understand their chemical reactions and potential applications.
特性
IUPAC Name |
6-benzyl-6-azabicyclo[3.2.1]octane-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-13-7-6-11-8-12(13)14(17)15(11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSDLZGDPHGOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[4-(methylsulfanyl)phenyl]amino}acetamide](/img/structure/B2938763.png)
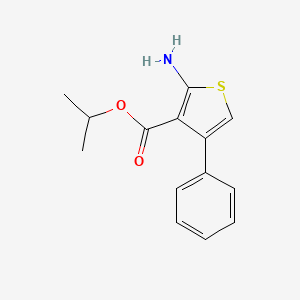
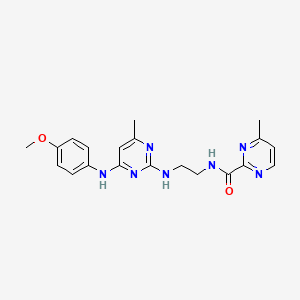
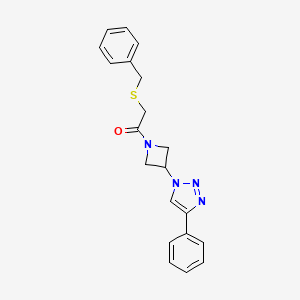
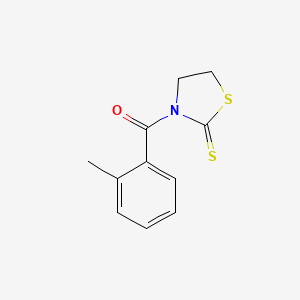
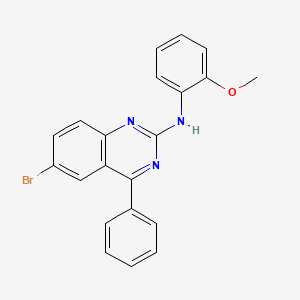
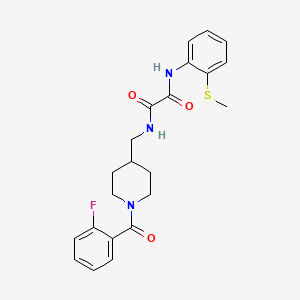
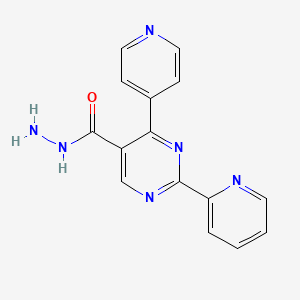
![2-(benzo[d][1,3]dioxol-5-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2938778.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2938779.png)
![Methyl 3-[(4-chlorophenyl)methyl]-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-4-oxoquinazoline-7-carboxylate](/img/structure/B2938780.png)
![3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2938782.png)